N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946379-79-9
VCID: VC11901054
InChI: InChI=1S/C23H23FN2O5/c1-15-10-20(27)22(31-14-16-4-6-17(24)7-5-16)12-26(15)13-23(28)25-19-11-18(29-2)8-9-21(19)30-3/h4-12H,13-14H2,1-3H3,(H,25,28)
SMILES: CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=CC(=C2)OC)OC)OCC3=CC=C(C=C3)F
Molecular Formula: C23H23FN2O5
Molecular Weight: 426.4 g/mol

N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide

CAS No.: 946379-79-9

Cat. No.: VC11901054

Molecular Formula: C23H23FN2O5

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide - 946379-79-9

Specification

CAS No. 946379-79-9
Molecular Formula C23H23FN2O5
Molecular Weight 426.4 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C23H23FN2O5/c1-15-10-20(27)22(31-14-16-4-6-17(24)7-5-16)12-26(15)13-23(28)25-19-11-18(29-2)8-9-21(19)30-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Standard InChI Key ZMSKCPKBVUGUSR-UHFFFAOYSA-N
SMILES CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=CC(=C2)OC)OC)OCC3=CC=C(C=C3)F
Canonical SMILES CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=CC(=C2)OC)OC)OCC3=CC=C(C=C3)F

Introduction

N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with a molecular formula of C23H23FN2O5 and a molecular weight of approximately 426.4 g/mol . This compound features a unique structure that includes a 2,5-dimethoxyphenyl group attached to a 1,4-dihydropyridine moiety, which is further substituted with a fluorophenyl methoxy group. The presence of methoxy groups and the fluorinated substituent enhances its potential biological activity and solubility, making it an interesting candidate for pharmaceutical research.

Synthesis and Preparation

The synthesis of N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the 1,4-dihydropyridine core. This can be achieved through condensation reactions involving appropriate aldehydes and amines. The introduction of the fluorophenyl methoxy group and the dimethoxyphenyl moiety requires careful selection of reagents and conditions to ensure high yields and purity.

Biological Activity and Potential Applications

While specific biological activities of N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide have not been extensively documented, compounds with similar structures have shown potential as therapeutic agents. For example, 1,4-dihydropyridine derivatives are well-known for their role as calcium channel blockers, such as nifedipine. The unique structural features of this compound suggest it could be modified to exhibit novel pharmacological properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Nifedipine1,4-Dihydropyridine derivativeCalcium channel blocker
25CN-NBOHN-benzyl substituted phenethylamineHallucinogenic effects
4-Fluoroacetyl fentanylFluorinated derivativeAnalgesic properties

These comparisons highlight the potential for N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide to exhibit diverse biological activities based on its structural similarities and differences with known compounds.

Future Research Directions

To fully elucidate the biological effects and therapeutic potential of N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide, further studies are necessary. These should include:

  • In Vitro and In Vivo Assays: To determine its efficacy and safety profile.

  • Molecular Docking Simulations: To predict interactions with potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties through structural modifications.

These investigations will provide valuable insights into the compound's potential applications in medicine and its place within the broader context of pharmaceutical research.

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